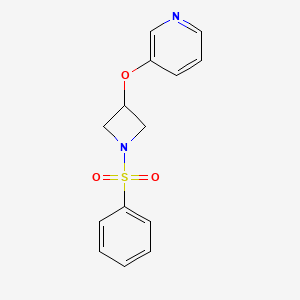

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBGVTWOVZEWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with 1-(phenylsulfonyl)azetidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine and Analogous Compounds

Notes:

- The molecular weight of the target compound is estimated based on substitution patterns.

- Chloro-substituted pyridines in exhibit higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C), suggesting greater crystallinity and stability compared to azetidine-containing derivatives .

- The tert-butyldimethylsilyl (TBS) group in introduces steric hindrance and lipophilicity, contrasting with the phenylsulfonyl group’s electron-withdrawing nature .

Pharmacological and Reactivity Profiles

- Bioavailability : Azetidine rings improve metabolic stability relative to bulkier pyrrolidine or piperidine analogs (), though the TBS group in may reduce solubility .

- Enzyme Inhibition : Chloro- and nitro-substituted pyridines () show promise in medicinal chemistry for kinase inhibition, suggesting the target compound could be optimized for similar applications .

Spectral Data and Characterization

Biological Activity

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that integrates a pyridine ring with an azetidinyl moiety substituted by a phenylsulfonyl group. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique features may confer various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The sulfonyl group may enhance the compound's ability to form hydrogen bonds with target proteins, thereby influencing their activity. Additionally, the pyridine ring is known to facilitate interactions with various biological pathways due to its electron-withdrawing characteristics.

Antimicrobial Activity

Research indicates that compounds containing pyridine and sulfonamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for related pyridine derivatives has been documented, suggesting that modifications in the structure can enhance efficacy against specific pathogens .

Anti-inflammatory Activity

Compounds with a similar structural framework have demonstrated anti-inflammatory effects in vitro and in vivo. The presence of the azetidinyl moiety may contribute to this activity by modulating inflammatory pathways. In a study involving related compounds, anti-inflammatory effects were observed through the inhibition of pro-inflammatory cytokines .

Anticancer Potential

The potential anticancer properties of this compound are supported by research on pyridine derivatives that have shown promising results against various cancer cell lines. For example, certain analogs have been identified as effective inhibitors of cell proliferation in breast cancer and lung cancer models . The structure–activity relationship (SAR) studies suggest that modifications to the azetidinyl or sulfonamide groups can significantly impact anticancer efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyridine derivatives, including those similar to this compound). The results indicated that compounds with a sulfonamide group had lower MIC values against Staphylococcus aureus and Escherichia coli compared to controls. This suggests that the incorporation of the phenylsulfonyl group enhances antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, a derivative closely related to this compound was tested for its ability to reduce edema in rats. The compound significantly decreased paw swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-((1-(phenylsulfonyl)azetidin-3-yl)oxy)pyridine?

Methodological Answer:

The compound can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 3-hydroxypyridine and 1-(phenylsulfonyl)azetidine derivatives. Key steps include:

- Reagent selection : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol solvent system (3:1 ratio) to improve reaction efficiency .

- Purification : Flash chromatography on silica gel (e.g., CH₂Cl₂) achieves >95% purity. Monitor reaction progress via TLC with UV visualization .

- Yield optimization : Pre-activate boronic acid derivatives to mitigate steric hindrance from the azetidine ring .

Basic: How can researchers characterize this compound’s structural integrity post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques :

- ¹H/¹³C NMR : Identify key protons (e.g., sulfonyl group at δ 8.27 ppm, pyridine protons at δ 8.60 ppm) and carbons. Compare with reference spectra of analogous azetidine-pyridine hybrids .

- IR spectroscopy : Confirm sulfonyl S=O stretches (~1350–1160 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹) .

- HPLC-MS : Validate purity (>99%) and molecular weight (e.g., using C18 columns with ammonium acetate buffer at pH 6.5) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Address discrepancies via:

- Target engagement assays : Use kinase profiling (e.g., DYRK1A inhibition assays) to confirm direct binding. Compare IC₅₀ values with structurally similar inhibitors (e.g., 3,5-diaryl-7-azaindoles) .

- Solubility adjustments : Test solubility in DMSO/PBS mixtures and correlate with activity. Low solubility may artificially reduce apparent potency .

- Metabolic stability screening : Incubate the compound with liver microsomes to identify degradation products that may interfere with assays .

Advanced: How can researchers design experiments to study its stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify breakdown products (e.g., sulfonic acid derivatives) .

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation using spectrophotometry. Use amber vials for storage if instability is observed .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and optimize storage conditions (e.g., -20°C under nitrogen) .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., DYRK1A kinase). Focus on the sulfonyl group’s role in hydrogen bonding .

- QSAR modeling : Train models on analogs (e.g., pyridine-azetidine hybrids) to predict logP, polar surface area, and bioavailability. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

- Molecular dynamics : Simulate conformational flexibility of the azetidine ring to optimize substituent positioning for target engagement .

Advanced: How can researchers address polymorphic variability in crystallographic studies?

Methodological Answer:

- Crystallization screening : Use high-throughput vapor diffusion with 96 solvents to identify stable polymorphs. Characterize via X-ray diffraction (e.g., monoclinic vs. orthorhombic systems) .

- Thermal analysis : Perform differential scanning calorimetry (DSC) to detect melting point variations between polymorphs .

- Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid to prioritize forms with optimal pharmacokinetics .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct operations in a fume hood due to potential pyridine volatility .

- Spill management : Neutralize acidic degradation products with sodium bicarbonate. Collect residues in sealed containers for incineration .

- Waste disposal : Follow EPA guidelines for sulfonamide-containing compounds. Avoid aqueous release due to environmental persistence .

Advanced: How can researchers validate its mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., DYRK1A) to confirm on-target effects .

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., Wnt/β-catenin modulation) .

- In vivo imaging : Use fluorescently labeled analogs to track tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.